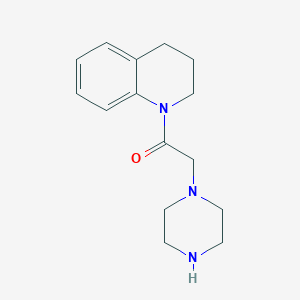
4-(2,2,2-Trifluoroetoxi)-1,3-benzotiazol-2-amina
Descripción general
Descripción
The compound “4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would contain a benzothiazole core with an amine group at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the amine group can participate in reactions such as acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoroethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Este compuesto se ha utilizado en la síntesis de nuevos derivados de benzimidazol, que han mostrado potencial en estudios anticancerígenos. Específicamente, estos derivados se han evaluado por sus efectos antiproliferativos contra líneas celulares de leucemia humana . La capacidad de inducir apoptosis en las células cancerosas hace de este compuesto un activo valioso en el desarrollo de nuevos agentes anticancerígenos.
Desarrollo de Agentes Antidiabéticos
El marco estructural de 4-(2,2,2-Trifluoroetoxi)-1,3-benzotiazol-2-amina se ha incorporado al diseño de derivados de oxadiazol. Estos derivados se han evaluado por su potencial como agentes anticancerígenos y antidiabéticos, lo que indica la versatilidad del compuesto en la química medicinal .
Espectroscopia de Resonancia Magnética Nuclear (RMN)
En el campo de la química analítica, particularmente la espectroscopia de RMN, los derivados de este compuesto pueden contribuir a comprender las constantes de acoplamiento espín-espín en compuestos fluorados. Esto es crucial para la elucidación estructural de moléculas complejas .
Investigación en Ciencias de la Vida
El compuesto es un actor clave en la investigación en ciencias de la vida, donde se puede utilizar en diversas aplicaciones que van desde la biología celular hasta la genómica y la proteómica. Sirve como bloque de construcción para sintetizar moléculas que pueden interactuar con sistemas biológicos .
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine is the fungal cytochrome P450 enzyme 51 (CYP51) . CYP51, also known as 14α demethylase, plays a vital role in the formation of ergosterol , a compound that is crucial for maintaining the integrity of fungal cell membranes .
Mode of Action
4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine acts as an azole metalloenzyme inhibitor that targets fungal CYP51 . By binding and inhibiting CYP51, 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine prevents the synthesis of ergosterol . This disruption in ergosterol production leads to increased permeability and instability of the fungal cell membranes, ultimately causing cell death .
Biochemical Pathways
The inhibition of CYP51 by 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to altered cell membrane properties, affecting the function and viability of the fungus .
Pharmacokinetics
It is known that the compound has a high selectivity for cyp51 and little interaction with human cytochrome p450s , suggesting a favorable pharmacokinetic profile.
Result of Action
The result of the action of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine is the death of the fungal cells due to the disruption of their cell membranes . This is achieved through the inhibition of ergosterol synthesis, which is crucial for maintaining the integrity and function of the fungal cell membranes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and biochemical processes.
Cellular Effects
The effects of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Additionally, 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids . This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine vary with different dosages in animal models . At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine within cells can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine within these compartments can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2OS/c10-9(11,12)4-15-5-2-1-3-6-7(5)14-8(13)16-6/h1-3H,4H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAAIQKVGOALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039884-88-2 | |
| Record name | 4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)
![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)




![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)
![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)

![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)


